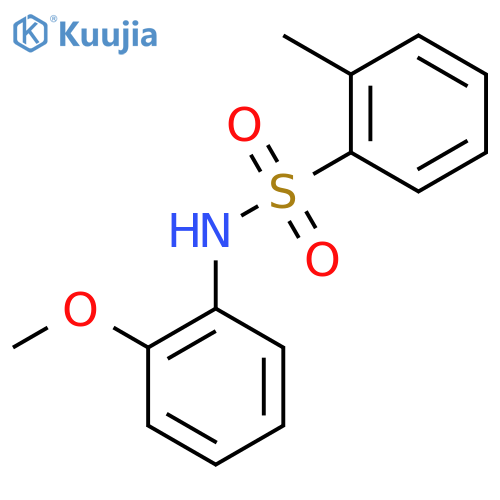Cas no 160878-35-3 (N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide)

160878-35-3 structure
商品名:N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, N-(2-methoxyphenyl)-2-methyl-
- N-(2-methoxy-phenyl)-2-methyl-benzenesulfonamide
- SCHEMBL1036976
- 160878-35-3
- STL145152
- N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
- SB82001
- AKOS005746507
- QNUHCZPBNYSYGO-UHFFFAOYSA-N
- DB-335014
- AN-652/42191236
- N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide
-
- インチ: InChI=1S/C14H15NO3S/c1-11-7-3-6-10-14(11)19(16,17)15-12-8-4-5-9-13(12)18-2/h3-10,15H,1-2H3
- InChIKey: QNUHCZPBNYSYGO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2OC
計算された属性
- せいみつぶんしりょう: 277.07735
- どういたいしつりょう: 277.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 55.4
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B489643-10mg |
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide |
160878-35-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489643-100mg |
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide |
160878-35-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B489643-50mg |
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide |
160878-35-3 | 50mg |
$ 135.00 | 2022-06-07 |
N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
160878-35-3 (N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide) 関連製品
- 49564-57-0(4-Amino-5-methoxy-2-methyl-n-methylbenzenesulfonamide)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
